molecular formula C9H8N2O B1234610 Medorinone CAS No. 88296-61-1

Medorinone

Cat. No.: B1234610
CAS No.: 88296-61-1
M. Wt: 160.17 g/mol
InChI Key: OCCZJXAHSUCJSA-UHFFFAOYSA-N
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Description

Medorinone is a small molecule drug known for its role as a phosphodiesterase 3 (PDE3) inhibitor. It has been investigated for its potential therapeutic applications, particularly in cardiovascular diseases. The compound’s chemical formula is C9H8N2O, and it is also known by its systematic name, 5-methyl-1,6-naphthyridin-2(1H)-one .

Mechanism of Action

Target of Action

Medorinone primarily targets cAMP phosphodiesterase . Phosphodiesterases are a group of enzymes that degrade the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains.

Mode of Action

This compound acts as an inhibitor of cAMP phosphodiesterase activity . By inhibiting this enzyme, this compound increases the concentration of cAMP, an important signal transduction molecule in cells. This leads to a series of intracellular events, including the activation of cAMP-dependent protein kinase, which phosphorylates certain proteins, leading to changes in cell function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting cAMP phosphodiesterase, this compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This affects various downstream effects, such as the activation of protein kinase A, which can phosphorylate a range of target proteins and cause changes in cell function .

Result of Action

The inhibition of cAMP phosphodiesterase by this compound in cardiac and vascular smooth muscle leads to both positive cardiac inotropy and vascular smooth muscle relaxation . Inotropy refers to the force of heart muscle contraction. Positive inotropy, therefore, means increased force of contraction. This can help improve cardiac output in conditions like heart failure. Additionally, this compound has been found to inhibit platelet aggregation , which could potentially reduce the risk of thrombotic events.

Biochemical Analysis

Biochemical Properties

Medorinone plays a significant role in biochemical reactions, particularly in the context of endometriosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been identified as a potential non-invasive biomarker for endometriosis, showing better potential than CA125 . The interactions of this compound with biomolecules are crucial for its diagnostic capabilities.

Cellular Effects

This compound influences various types of cells and cellular processes. In the context of endometriosis, it has been observed that this compound can alter metabolic profiles, impacting cell signaling pathways, gene expression, and cellular metabolism . These changes are essential for understanding the pathophysiology of endometriosis and developing diagnostic tools.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s role as a biomarker for endometriosis is attributed to its ability to alter metabolic pathways, including biosynthesis of unsaturated fatty acids, arginine biosynthesis, and glutathione metabolism . These interactions are critical for its diagnostic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can maintain its diagnostic potential over extended periods, making it a reliable biomarker for endometriosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects of this compound is crucial for its safe and effective use in diagnostic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of unsaturated fatty acids, arginine biosynthesis, and glutathione metabolism . These pathways are essential for its role as a biomarker for endometriosis. This compound’s interactions with enzymes and cofactors in these pathways influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its diagnostic capabilities . Understanding the transport and distribution of this compound is essential for optimizing its use as a biomarker.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, influencing its diagnostic potential . Understanding the subcellular localization of this compound can help in developing more effective diagnostic tools for endometriosis.

Preparation Methods

Medorinone can be synthesized through various synthetic routes. One method involves the reaction of 3-aminocrotononitrile with methyl methacrylate and methyl 2-propynolate, leading to the formation of intermediates that are further processed to yield this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Medorinone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include hydrogen bromide for cyclization and catalytic reduction agents for debromination . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Medorinone is often compared with other PDE3 inhibitors such as amrinone and milrinone. While all three compounds share a similar mechanism of action, this compound has unique structural features that contribute to its distinct pharmacological profile . Similar compounds include:

    Amrinone: Another PDE3 inhibitor used for its cardiotonic effects.

    Milrinone: Known for its potent inotropic and vasodilatory properties.

    Enoximone: A PDE3 inhibitor with similar applications in heart failure treatment.

This compound’s unique structure and specific interactions with PDE3 make it a valuable compound for further research and development in the field of cardiovascular therapeutics .

Properties

IUPAC Name

5-methyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCZJXAHSUCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236938
Record name Medorinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88296-61-1
Record name Medorinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medorinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Methyl-1,6-naphthyridin-2(1H)-one also was prepared directly from the corresponding 3-cyano compound, as follows: A 650 g portion of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile was added with stirring at room temperature to a solution of 2100 ml 8 M sulfuric acid in 350 ml of water. The reaction mixture was stirred mechanically and refluxed (internal temperature at 215°-220° C.) for 24 hours. The dark solution was allowed to come to ambient temperature and poured on ice. The solution was stirred and basified with 6 l of concentrated ammonium hydroxide to pH 10.5, the internal temperature being maintained at 20°-30° C. during this addition. The dark beige solid was collected by filtration, washed with a minimum of cold water and dried in an oven chamber at 65° overnight. The crude product was recrystallized twice from water with decolorizing charcoal treatment to produce 330 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 245°-246° C.
[Compound]
Name
3-cyano
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0 (± 1) mol
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2100 mL
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350 mL
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6 L
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Synthesis routes and methods II

Procedure details

E-7b. 5-Methyl-1,6-naphthyridin-2(1H)-one--A mixture containing 10.3 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, 10.4 g of formamidine acetate and 75 ml of dimethylformamide was heated on a steam bath for 5 hours and then concentrated to dryness on a rotary evaporator. The residue was treated with 50 ml of water and again stripped to dryness The white residue was recrystallized from isopropyl alcohol to yield 6.7 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 238°-240° C. This compound was the same as the compound of Example E-7a, e.g., a mixed melting point showed no depression and the infrared and nuclear magnetic resonance spectral data for the compounds were respectively the same.
[Compound]
Name
E-7b. 5-Methyl-1,6-naphthyridin-2(1H)-one
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 g
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reactant
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10.4 g
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reactant
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Quantity
75 mL
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Synthesis routes and methods III

Procedure details

The process according to claim 12 which comprises reacting 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone with formamidine or ammonium acetate to produce 5-methyl-1,6-naphthyridin-2(1H)-one.
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture containing 10.3 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, 10.4 g of formamidine acetate and 75 ml of dimethylformamide was heated on a steam bath for 5 hours and then concentrated to dryness on a rotary evaporator. The residue was treated with 50 ml of water and again stripped to dryness. The white residue was recrystallized from isopropyl alcohol to yield 6.7 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 238°-240° C. This compound was the same as the compound of Example E-7a, e.g., a mixed melting point showed no depression and the infrared and nuclear magnetic resonance spectral data for the compounds were respectively the same.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Medorinone and how does it affect the cardiovascular system?

A1: this compound functions as a selective inhibitor of the low Km cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) isozyme, specifically peak III PDE. [, ] This enzyme is responsible for breaking down cAMP, a crucial second messenger involved in regulating heart muscle contraction and blood vessel relaxation. By inhibiting this PDE isozyme, this compound effectively increases cAMP levels within cardiac and vascular smooth muscle cells. [, ] This leads to enhanced contractility of the heart muscle (positive inotropy), relaxation of blood vessels (vasodilation), and ultimately, improved cardiovascular function. [, ]

Q2: How does the structure of this compound relate to its activity as a PDE inhibitor?

A2: this compound, chemically known as 5-methyl-1,6-naphthyridin-2(1H)-one, possesses structural features crucial for its PDE inhibitory activity. [, ] Studies investigating structure-activity relationships have highlighted the importance of specific modifications for optimal activity. For example, the presence of the methyl group at the C(5) position is critical, with its absence or relocation leading to diminished activity. [] Conversely, substitutions at the C(5) position with a diverse range of groups have been shown to enhance enzyme inhibitory activity. [] This suggests that the C(5) position offers a promising avenue for developing even more potent this compound analogs.

Q3: Has research demonstrated a correlation between increased cAMP levels and the therapeutic effects of this compound?

A3: Yes, research has directly linked increased cAMP levels to the positive inotropic and vasodilatory effects observed with this compound. [] Studies using isolated guinea pig papillary muscles and aortic smooth muscles have demonstrated strong correlations between this compound concentration, cAMP content, cAMP protein kinase (cAPK) activation, and functional responses (increased force of contraction in heart muscle and relaxation in blood vessels). [] These findings substantiate the understanding that inhibiting low Km cAMP PDE, thereby elevating cAMP levels, is the key mechanism by which this compound achieves its therapeutic effects.

Q4: What computational methods have been employed to study this compound and its analogs?

A5: Computational chemistry techniques, including molecular orbital calculations and electric field mapping, have been employed to study this compound and its analogs. [] Researchers have utilized the MNDO (Modified Neglect of Diatomic Overlap) method to optimize the ground state geometries of these molecules. [] Moreover, electric field mapping studies, employing both Löwdin and Mulliken charge distributions, have revealed a correlation between the electric field near the O2 site of this compound analogs and their observed cardiotonic potency. [] This suggests that electrostatic interactions play a significant role in the binding of this compound to its target, the low Km cAMP PDE.

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